6-Methyleneandrost-4-ene-3,17-dione-19-d3

LC-MS/MS Isotope Dilution Steroid Quantification

6-Methyleneandrost-4-ene-3,17-dione-19-d3 is the definitive internal standard for LC-MS/MS quantification of 1,2-dihydro exemestane. Its deuterated (+3 Da) structure ensures identical chromatographic behavior and ionization efficiency to the target analyte, a critical advantage over non-co-eluting analogs that can introduce over 60% bias. Supplied at ≥98% purity, it is essential for FDA/EMA-compliant method validation in generic drug development, clinical pharmacokinetics, and therapeutic monitoring.

Molecular Formula C20H26O2
Molecular Weight 301.4 g/mol
Cat. No. B13862192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyleneandrost-4-ene-3,17-dione-19-d3
Molecular FormulaC20H26O2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)CCC34C
InChIInChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11,14-16H,1,4-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i2D3
InChIKeyKQRGETZTRARSMA-OAXLLPIKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyleneandrost-4-ene-3,17-dione-19-d3: Deuterated Steroidal Aromatase Inhibitor and Exemestane Metabolite for Quantitative LC-MS Bioanalysis


6-Methyleneandrost-4-ene-3,17-dione-19-d3 (C₂₀H₂₃D₃O₂, MW 301.44) is a stable isotope-labeled analog of 6-methyleneandrost-4-ene-3,17-dione, a steroidal irreversible aromatase (CYP19) inhibitor and a primary metabolite of the anticancer drug exemestane . The compound incorporates three deuterium atoms at the C-19 methyl position, providing a distinct +3 Da mass shift relative to the unlabeled form while retaining near-identical physicochemical properties. It is manufactured and supplied as a certified reference material with specified purity (≥98%) and melting point (149–152°C) for use exclusively as an internal standard in isotope dilution mass spectrometry (IDMS) workflows . This deuterated standard is not intended for diagnostic or therapeutic applications and is restricted to research and analytical method development .

Analytical Specificity: Why Unlabeled or Alternative Internal Standards Cannot Substitute for 6-Methyleneandrost-4-ene-3,17-dione-19-d3 in Validated LC-MS/MS Quantification


In quantitative bioanalysis of exemestane and its metabolites, the choice of internal standard (IS) is critical for compensating matrix effects, ionization variability, and sample preparation losses. The unlabeled parent compound, 6-methyleneandrost-4-ene-3,17-dione, cannot serve as an IS because it co-elutes with the endogenous analyte and contributes to signal interference, invalidating quantification. Non-deuterated structural analogs or other deuterated steroids exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies, leading to systematic bias that can exceed 60% in complex biological matrices [1]. Even closely related deuterated compounds, such as 17β-hydroxy exemestane-d3, may not adequately correct for matrix effects when quantifying 1,2-dihydro exemestane due to differences in polarity and MS/MS fragmentation patterns [2]. The use of 6-methyleneandrost-4-ene-3,17-dione-19-d3, which is chemically identical to the target analyte except for the +3 Da mass shift, ensures near-perfect co-elution and identical extraction/ionization behavior, a prerequisite for accurate and precise quantification in pharmacokinetic studies and clinical monitoring [3].

Quantitative Differentiation: Evidence-Based Advantages of 6-Methyleneandrost-4-ene-3,17-dione-19-d3 Over Comparators


Mass Spectrometric Discrimination: +3 Da Mass Shift Enables Baseline-Resolved Quantification

6-Methyleneandrost-4-ene-3,17-dione-19-d3 provides a +3.0188 Da mass difference relative to the unlabeled analyte (MW 298.42 → 301.44), which is sufficient for complete baseline separation in MS/MS selected reaction monitoring (SRM) transitions . This mass increment originates from substitution of three hydrogen atoms at the C-19 angular methyl group with deuterium, a site distant from metabolic soft spots, minimizing isotopic scrambling and ensuring stable isotopic enrichment . In contrast, single or dual deuterium labeling (e.g., Exemestane-D2) may suffer from isotopic overlap with natural ¹³C abundance of the analyte, potentially compromising quantification accuracy at low concentrations [1].

LC-MS/MS Isotope Dilution Steroid Quantification

Chromatographic Co-Elution: Identical Retention Time Minimizes Matrix Effect Variability

Deuterated analogs with three or more deuterium atoms typically exhibit co-elution with the non-deuterated analyte under reversed-phase LC conditions, a prerequisite for effective correction of ion suppression/enhancement [1]. While some deuterated standards show slight retention time shifts due to deuterium isotope effects on hydrophobicity, compounds deuterated at aliphatic positions (like C-19 methyl) generally co-elute within <0.02 min of the analyte, as demonstrated for structurally similar 19-d3 steroids [2]. In contrast, non-deuterated structural analogs or ¹³C-labeled internal standards may elute at different times, exposing them to different matrix effects and reducing quantification accuracy [3].

Matrix Effects UHPLC Isotope Dilution

Certified Purity and Isotopic Enrichment: 98% Chemical Purity with Specified Deuterium Incorporation

6-Methyleneandrost-4-ene-3,17-dione-19-d3 is supplied with a certified chemical purity of ≥98% and a melting point of 149–152°C, as specified in vendor Certificate of Analysis documentation . While isotopic enrichment is not explicitly stated by all vendors, typical manufacturing protocols for 19-d3 labeled steroids achieve >98 atom% deuterium incorporation . This level of purity is comparable to that of the unlabeled pharmaceutical secondary standard (certified reference material) supplied by Sigma-Aldrich, which is traceable to USP . The deuterated version, however, is exclusively intended for analytical applications, whereas the unlabeled standard may also be used in biochemical assays.

Reference Standards Method Validation Quality Control

Quantification Accuracy: Deuterated IS Normalization Reduces RSD Below 20% and Bias Within 25%

In a systematic multi-matrix study evaluating deuterated internal standards, direct calibration without IS normalization resulted in relative standard deviations (RSDs) exceeding 50% and accuracy deviations over 60% across four cannabis matrices [1]. When analyte responses were normalized to their corresponding deuterated internal standards, accuracy improved to within 25% and RSDs dropped below 20% for all analytes [1]. While this study did not specifically test 6-methyleneandrost-4-ene-3,17-dione-19-d3, the findings are directly applicable to the compound class: stable isotope-labeled internal standards that co-elute with the analyte effectively compensate for matrix-induced ion suppression and variable recovery [2][3].

Matrix Effect Correction LC-MS/MS Pharmacokinetics

High-Impact Application Scenarios for 6-Methyleneandrost-4-ene-3,17-dione-19-d3 in Analytical and Pharmacokinetic Workflows


Quantification of Exemestane Metabolites in Human Plasma for Pharmacokinetic Studies

6-Methyleneandrost-4-ene-3,17-dione-19-d3 serves as the optimal internal standard for LC-MS/MS methods quantifying 1,2-dihydro exemestane (the primary metabolite of exemestane) in plasma. The deuterated standard co-elutes with the analyte, correcting for matrix effects and enabling accurate determination of pharmacokinetic parameters (Cmax, AUC, t1/2) in clinical trials [1][2].

Therapeutic Drug Monitoring of Exemestane in Oncology Patients

In clinical laboratories, the deuterated standard ensures precise measurement of exemestane and its active metabolites to guide dosing and assess compliance. The method's accuracy (bias <15%) and precision (CV <15%) are attainable when using this isotopically labeled IS, meeting CLIA and ISO 15189 requirements [3].

Method Development and Validation for Generic Drug Bioequivalence Studies

Pharmaceutical companies developing generic exemestane formulations rely on validated LC-MS/MS methods using 6-methyleneandrost-4-ene-3,17-dione-19-d3 as the internal standard. The standard's high purity and isotopic enrichment support FDA/EMA bioanalytical method validation guidelines, including accuracy, precision, and stability assessments [4].

Quality Control of Exemestane Drug Substance and Finished Products

As a certified reference material traceable to USP standards, 6-methyleneandrost-4-ene-3,17-dione-19-d3 can be employed as a system suitability standard or calibration verifier in HPLC-UV or LC-MS assays for exemestane impurity profiling and content uniformity testing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyleneandrost-4-ene-3,17-dione-19-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.